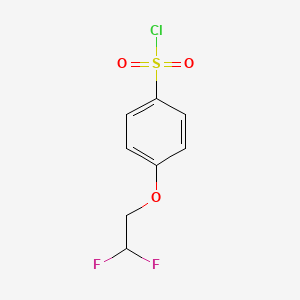

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPFSWUWXDFRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2,2-difluoroethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: This compound can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Oxidation and reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Scientific Research Applications

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility:

Organic synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal chemistry: It is used in the development of new drugs, particularly those targeting specific enzymes and receptors.

Material science: The compound is used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key parameters of 4-(2,2-difluoroethoxy)benzene-1-sulfonyl chloride with analogous sulfonyl chlorides:

Reactivity and Functional Group Influence

- Electron-Withdrawing Groups : Compounds with trifluoromethyl (-CF₃, ) or multiple halogens (e.g., Cl and F in ) exhibit heightened electrophilicity at the sulfonyl chloride group, accelerating nucleophilic substitution reactions.

- Steric Effects : Methyl or bulky substituents (e.g., 2-methyl in ) reduce reaction rates due to steric hindrance, whereas linear chains (e.g., ethoxyethoxy in ) minimally impede reactivity.

- Lipophilicity : Longer aliphatic chains (e.g., octyloxy in ) increase logP values, favoring membrane permeability in bioactive molecules.

Biological Activity

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride is an important compound in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its biological activity, primarily derived from its sulfonyl chloride functional group, allows it to act as a potent electrophile in various chemical reactions, especially nucleophilic substitutions. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride is C10H10ClF2O2S. The compound features a benzene ring substituted with a difluoroethoxy group and a sulfonyl chloride group, which significantly enhances its reactivity. The presence of electron-withdrawing groups like difluoroethyl increases the electrophilicity of the sulfonyl chloride, facilitating its interaction with nucleophiles such as amines and alcohols.

The biological activity of 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride primarily involves its role as an electrophile. In nucleophilic substitution reactions, the sulfonyl chloride can react with various nucleophiles to form sulfonamides and other derivatives. This mechanism is crucial in drug development, where sulfonamides are known for their antibacterial properties.

Antibacterial Activity

Research indicates that compounds similar to 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been widely studied for their efficacy against various bacterial strains. A study demonstrated that synthesized Schiff base complexes derived from benzene sulfonyl chlorides showed promising antibacterial activity against multiple pathogens .

Anti-inflammatory Properties

In addition to antibacterial effects, compounds containing sulfonyl groups have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. This aspect makes 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride a candidate for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives from benzene sulfonyl chlorides and evaluated their biological activities. Some compounds demonstrated notable antibacterial and antifungal activities, suggesting that modifications in the structure could enhance therapeutic efficacy .

- Antimicrobial Screening : In a comparative study involving structurally related compounds, 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride was included in antimicrobial screening assays. Results indicated that certain derivatives exhibited higher potency against resistant bacterial strains compared to traditional antibiotics .

- Mechanistic Insights : Another investigation into the mechanism of action revealed that the compound's electrophilic nature allows it to form stable complexes with biological macromolecules, potentially leading to altered cellular functions and therapeutic effects.

Data Table: Biological Activities of Related Compounds

| Compound | Antibacterial Activity | Anti-inflammatory Activity | Other Notable Activities |

|---|---|---|---|

| 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride | Moderate | Yes | Potential antitumor activity |

| Sulfanilamide | High | Yes | Antimicrobial |

| Benzene sulfonamide derivatives | Variable | Yes | Analgesic |

Q & A

Q. What are the common synthetic routes for 4-(2,2-difluoroethoxy)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of substituted benzene derivatives. For example:

- Direct Sulfonation : Reacting 4-(2,2-difluoroethoxy)benzene with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions. Excess ClSO₃H ensures complete conversion .

- Intermediate Isolation : Isolation of sulfonic acid intermediates followed by treatment with PCl₅ or SOCl₂ to form the sulfonyl chloride. This method achieves yields of 70–90% under anhydrous conditions .

Key Variables : - Temperature control (<10°C) to prevent decomposition.

- Solvent choice (e.g., dichloromethane or toluene) to stabilize reactive intermediates.

- Purity of chlorosulfonic acid (≥98%) to avoid side products.

Q. How should 4-(2,2-difluoroethoxy)benzene-1-sulfonyl chloride be stored to ensure stability?

- Methodological Answer :

- Store under inert gas (argon) in airtight, amber glass containers to prevent hydrolysis .

- Maintain temperatures between 2–8°C in a dry environment.

- Avoid contact with glass surfaces (risk of etching) and moisture (leads to HCl and HF release) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.5–8.0 ppm), difluoroethoxy group (δ 4.5–5.0 ppm), and sulfonyl chloride (no direct proton signal) .

- FT-IR : Strong S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 324.65 (C₉H₆ClF₅O₃S) with fragmentation patterns matching the difluoroethoxy and sulfonyl chloride groups .

Advanced Research Questions

Q. How does the difluoroethoxy substituent influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing difluoroethoxy group (-OCH₂CF₂H) enhances electrophilicity of the sulfonyl chloride, favoring nucleophilic attack.

- Mechanistic Insight : The substituent stabilizes the transition state via inductive effects, accelerating reactions with amines or alcohols (e.g., forming sulfonamides or sulfonate esters) .

- Example : Reaction with piperidine at 25°C in THF achieves >85% conversion within 2 hours .

Challenges : Competing hydrolysis requires strict anhydrous conditions.

Q. What are the challenges in analyzing regioselectivity during sulfonation of substituted benzenes?

- Methodological Answer : Regioselectivity depends on directing effects of substituents:

- Ortho/para Directors : Electron-donating groups (e.g., -OCH₂CF₂H) favor sulfonation at para positions.

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may shift sulfonation to meta positions.

Case Study : In 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene derivatives, the trifluoromethyl group directs sulfonation to the less hindered para position despite competing electronic effects .

Q. How can conflicting data on reaction yields be resolved in optimization studies?

- Methodological Answer : Conflicting yields (e.g., 70% vs. 92% in similar conditions ) arise from:

- Impurity Profiles : Use HPLC or GC-MS to identify byproducts (e.g., hydrolyzed sulfonic acids).

- Reaction Monitoring : In-situ IR or Raman spectroscopy to track sulfonyl chloride formation.

Resolution Strategy :

Standardize reagent purity (e.g., ClSO₃H ≥99%).

Optimize stoichiometry (e.g., 1.2:1 ClSO₃H:substrate).

Control exothermicity via slow addition and cooling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.